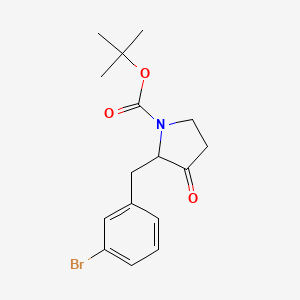
1-Boc-2-(3-bromobenzyl)-3-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-2-(3-bromobenzyl)-3-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromobenzyl substituent, and a pyrrolidinone core. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and reactivity.
准备方法
The synthesis of 1-Boc-2-(3-bromobenzyl)-3-pyrrolidinone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl bromide and pyrrolidinone.
Protection: The pyrrolidinone is first protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions at the nitrogen atom.
Alkylation: The protected pyrrolidinone is then subjected to alkylation with 3-bromobenzyl bromide under basic conditions, typically using a base such as sodium hydride or potassium carbonate.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
化学反应分析
1-Boc-2-(3-bromobenzyl)-3-pyrrolidinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrrolidinone ring.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common reagents used in these reactions include sodium borohydride for reductions, nucleophiles like sodium azide for substitutions, and acids like trifluoroacetic acid for deprotection. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Boc-2-(3-bromobenzyl)-3-pyrrolidinone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and bioactive compounds.
Biological Studies: Researchers use it to study the effects of structural modifications on biological activity, aiding in the design of new drugs and therapeutic agents.
作用机制
The mechanism of action of 1-Boc-2-(3-bromobenzyl)-3-pyrrolidinone depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromobenzyl group can influence the compound’s binding affinity and selectivity, while the Boc group provides stability during synthetic transformations.
相似化合物的比较
1-Boc-2-(3-bromobenzyl)-3-pyrrolidinone can be compared with similar compounds such as:
1-Boc-2-(4-bromobenzyl)-3-pyrrolidinone: This compound has a bromine atom at the para position of the benzyl group, which can affect its reactivity and biological activity.
1-Boc-2-(3-chlorobenzyl)-3-pyrrolidinone: The presence of a chlorine atom instead of bromine can lead to different chemical properties and reactivity.
1-Boc-2-(3-fluorobenzyl)-3-pyrrolidinone: The fluorine atom can influence the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which provides versatility in synthetic applications and stability during chemical transformations.
属性
分子式 |
C16H20BrNO3 |
|---|---|
分子量 |
354.24 g/mol |
IUPAC 名称 |
tert-butyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20BrNO3/c1-16(2,3)21-15(20)18-8-7-14(19)13(18)10-11-5-4-6-12(17)9-11/h4-6,9,13H,7-8,10H2,1-3H3 |
InChI 键 |
NJIJPMUNIBCHLC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C1CC2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one](/img/structure/B13153367.png)

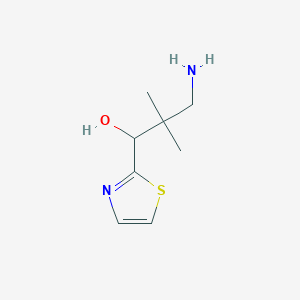
![N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide](/img/structure/B13153387.png)
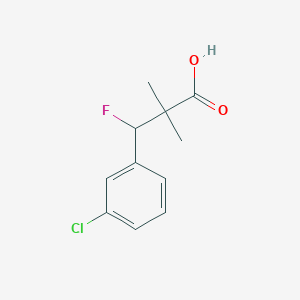
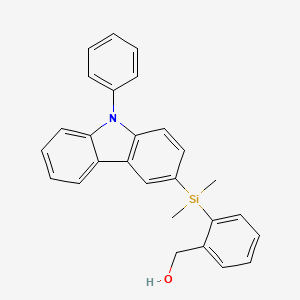


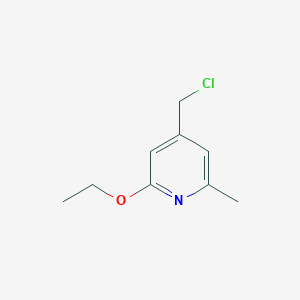
![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B13153404.png)
